![molecular formula C7H6BFO2 B3109686 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 174671-93-3](/img/structure/B3109686.png)
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol
Overview
Description
7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol typically involves multiple steps:
Bromination and Reduction: The process begins with the bromination of 5-hydroxybenzaldehyde to obtain 5-bromosalicylic alcohol.
Protection and Boronation: The intermediate is then reacted with a hydroxy protecting agent in the presence of a base.
Deprotection and Fluorination: The final steps involve deprotecting the hydroxyl group and introducing the fluorine atom to complete the synthesis.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted oxaboroles .
Scientific Research Applications
7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a fluorinated benzoxaborole compound with diverse applications, particularly in medicinal chemistry and antifungal research .
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 151.93 . It is also known by other names, including 7-Fluoro-2,1-benzoxaborol-1(3H)-ol and Tavaborole Impurity 12 .
Antifungal Activity
Benzoxaboroles, including fluorinated derivatives, have gained prominence as biologically active compounds with antifungal properties . Tavaborole, a related compound, represents a novel class of antifungal drugs that utilize the oxaborole-tRNA-trapping mechanism . Studies have shown that the presence and position of a fluorine substituent influence the overall bioactivity of fluorobenzoxaboroles . For instance, research comparing different fluorobenzoxaboroles with varying fluorine positions on the benzene ring demonstrated differences in antifungal action .
Mechanochemical Synthesis
7-Fluorobenzoxaboroles are synthesized via mechanochemical methods, which is an environmentally friendly protocol for producing piperazine bis(benzoxaboroles), including isomers of bis(fluorobenzoxaboroles) . These compounds are tested for antifungal activity against various fungal strains, including Aspergillus niger, Aspergillus terreus, and Candida albicans . However, bis(7-fluorobenzoxaborole) was excluded from one study due to its insolubility in DMSO .
Use in Selective Synthesis
This compound derivatives are used in the selective synthesis of oxaborol-tetrazoles . For example, 3-(1-Cyclohexyl-1H-tetrazol-5-yl)-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol and 5-Fluoro-3-(1-pentyl-1H-tetrazol-5-yl)benzo[c][1,2]oxaborol-1(3H)-ol are synthesized using (4-fluoro-2-formylphenyl)boronic acid as a starting material .
Development of Novel Drugs
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antifungal or anti-inflammatory activity .
Comparison with Similar Compounds
- 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
- 7-Fluorobenzofurazan-4-sulfonamide
Comparison: While 7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol shares some structural similarities with these compounds, it is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various applications .
Biological Activity
7-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered attention for its biological activity, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activities, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a fluorine atom at the 7-position of the benzoxaborole framework, which is known to influence its biological activity. The presence of the boron atom is pivotal for its interaction with biological targets, particularly in binding to diols and other relevant biomolecules.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity, particularly against Wolbachia species, which are endosymbiotic bacteria associated with various filarial infections. For instance, in vitro assays indicated that analogs containing the benzoxaborole moiety displayed potent activity against Wolbachia, suggesting a potential role in treating diseases like onchocerciasis and lymphatic filariasis .
Table 1: In Vitro Activity Against Wolbachia
Compound ID | Wolbachia EC50 (nM) |
---|---|
15 | 113 |
74 | 101 |
75 | >1000 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Boron-containing small molecules have shown promise as disease-modifying anti-rheumatic drugs (DMARDs). The mechanism involves inhibition of inflammatory pathways, particularly those mediated by interleukins .
Study on Filarial Infections
A pivotal study evaluated the efficacy of this compound in reducing Wolbachia loads in infected mice. The results indicated a significant decrease in bacterial load post-treatment, reinforcing the compound's potential as an anti-filarial agent .
Mechanochemical Synthesis and Antifungal Activity
Another research effort focused on synthesizing piperazine derivatives of benzoxaboroles, which were tested for antifungal activity. The presence of the benzoxaborole system was crucial for exhibiting high antifungal potency against various strains .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic viability. Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for ensuring effective plasma levels during treatment .
Properties
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKOZHDSGAHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240120 | |
Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-93-3 | |
Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174671-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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